molecular formula C12H17NO3 B13583493 methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate CAS No. 155480-51-6

methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate

Cat. No.: B13583493
CAS No.: 155480-51-6
M. Wt: 223.27 g/mol
InChI Key: MPVVGXNZMOJLQI-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate typically involves several steps, starting from commercially available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process may include steps such as:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.

    Amination: The alcohol is converted to an amine through a series of reactions involving protective groups and amination reagents.

    Esterification: Finally, the compound is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biochemical Research: It is used in studies involving enzyme-substrate interactions and chiral recognition.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4R)-4-amino-3-hydroxy-5-phenylpentanoate: This stereoisomer has different biological and chemical properties due to its distinct stereochemistry.

    3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and properties.

Uniqueness

Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its applications in medicinal chemistry and organic synthesis highlight its importance as a versatile and valuable compound in scientific research.

Properties

155480-51-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate

InChI

InChI=1S/C12H17NO3/c1-16-12(15)8-11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10-11,14H,7-8,13H2,1H3/t10-,11-/m0/s1

InChI Key

MPVVGXNZMOJLQI-QWRGUYRKSA-N

Isomeric SMILES

COC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

COC(=O)CC(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.